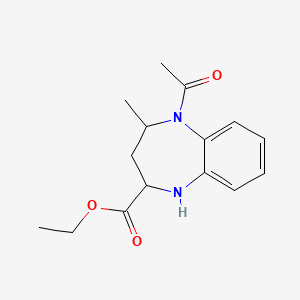
Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This particular compound is of interest due to its unique chemical structure, which combines the benzodiazepine core with additional functional groups that may impart distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate ortho-diamine with a β-keto ester under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the benzodiazepine core can yield dihydro derivatives with altered pharmacological properties.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carboxylic acids and their derivatives.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative and anxiolytic effects characteristic of benzodiazepines.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate is unique due to its specific functional groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetyl and ester groups may influence its metabolism and duration of action, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
121635-52-7 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-15(19)13-9-10(2)17(11(3)18)14-8-6-5-7-12(14)16-13/h5-8,10,13,16H,4,9H2,1-3H3 |
InChI Key |
QVOQAQVPGBECSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















